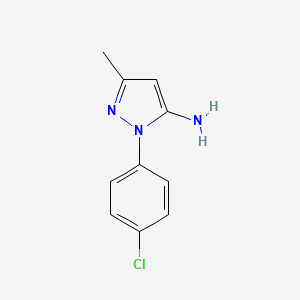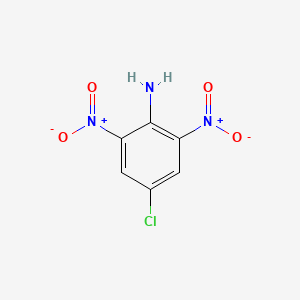
Isothiocyanate de cyclopentyle
Vue d'ensemble
Description
Cyclopentyl isothiocyanate is an organic compound with the molecular formula C₆H₉NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Cyclopentyl isothiocyanate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biological Studies: This compound is employed in studies related to enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicinal Chemistry: Cyclopentyl isothiocyanate is investigated for its potential anticancer and antimicrobial properties.
Mécanisme D'action
Target of Action
Cyclopentyl isothiocyanate, like other isothiocyanates, has been found to interact with a variety of intracellular targets. These include cytochrome P 450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of Cyclopentyl isothiocyanate with its targets results in a range of changes. For instance, it can regulate transcription factors and signaling pathways, thereby influencing cell cycle and apoptosis . This ability to regulate multiple cellular processes is a key aspect of its mode of action.
Biochemical Pathways
Cyclopentyl isothiocyanate affects several biochemical pathways. It has been found to inhibit cytochrome P 450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various biochemical pathways contribute to its potential as a chemopreventive agent.
Pharmacokinetics
This includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes can influence the bioavailability of Cyclopentyl isothiocyanate.
Result of Action
The molecular and cellular effects of Cyclopentyl isothiocyanate’s action are diverse, given its ability to interact with multiple targets and pathways. Its effects include the regulation of transcription factors and signaling pathways, modulation of the cell cycle, induction of apoptosis, and inhibition of metastasis . These effects contribute to its potential anticancer, anti-inflammatory, and antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl isothiocyanate. For instance, the antioxidant activity of isothiocyanates can be observed at elevated temperatures during oxidation of bulk phase lipids . Additionally, the pH and presence of certain cofactors can influence the formation of isothiocyanates from their glucosinolate precursors .
Analyse Biochimique
Cellular Effects
They can modulate many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Molecular Mechanism
Isothiocyanates are known to inhibit cell survival signaling molecules such as Akt and NFκB . They also increase ROS generation and cause GSH depletion
Metabolic Pathways
Isothiocyanates are metabolized in the body by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation
Méthodes De Préparation
Cyclopentyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylamine with carbon disulfide and a base, followed by treatment with an oxidizing agent such as hydrogen peroxide. This method yields cyclopentyl isothiocyanate in good yields . Another approach involves the use of tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ by treating amines with carbon disulfide and triethylamine .
Analyse Des Réactions Chimiques
Cyclopentyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, cyclopentyl isothiocyanate hydrolyzes to form cyclopentylamine and carbon dioxide.
Reduction: It can be reduced to cyclopentylamine using reducing agents like lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
Cyclopentyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate and phenyl isothiocyanate. While all these compounds share the reactive -N=C=S group, cyclopentyl isothiocyanate is unique due to its cyclopentyl ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and biological activity .
Similar Compounds
- Allyl isothiocyanate
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Propriétés
IUPAC Name |
isothiocyanatocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOODZCPFADLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187160 | |
| Record name | Cyclopentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-03-1 | |
| Record name | Cyclopentyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)











